2-(2-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is an organic compound with significant interest in pharmaceutical research due to its unique structural features. The compound includes a fluorophenoxy group, a pyrimidinyl-substituted piperidine, and an acetamide moiety, making it a versatile candidate for various chemical applications. Its molecular formula is with a molecular weight of approximately 344.39 g/mol .
The synthesis of 2-(2-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves several steps:
The molecular structure of 2-(2-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can be represented as follows:
InChI=1S/C18H21FN4O2/c19-15-4-1-2-5-16(15)25-13-17(24)22-12-14-6-10-23(11-7-14)18-20-8-3-9-21-18/h1-5,8-9,14H,6-7,10-13H2,(H,22,24)
This structure indicates the presence of multiple functional groups that contribute to its chemical properties and potential biological activity .
The compound can undergo various chemical reactions:
These reactions allow for modifications that can enhance the compound's properties or tailor it for specific applications in research and development .
The mechanism of action of 2-(2-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific biological targets such as enzymes or receptors. The unique structural features, including the fluorophenoxy group and the pyrimidinyl-piperidine moiety, enable the compound to bind effectively to these targets, modulating their activity and leading to desired biological effects. This mechanism is crucial for its potential therapeutic applications in drug discovery .
The physical properties of 2-(2-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide include:
The chemical properties include:
These properties make it suitable for various scientific applications, particularly in medicinal chemistry .
2-(2-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide has diverse applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4